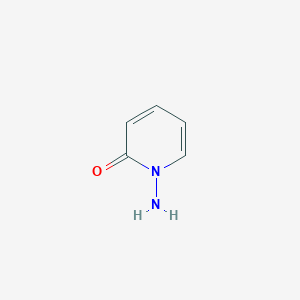

1-Aminopyridin-2(1h)-one

Übersicht

Beschreibung

1-Aminopyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with an amino group at the 1-position and a keto group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Aminopyridin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with ammonia can yield this compound under high-temperature conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The electron-deficient pyridinone ring facilitates nucleophilic substitution at specific positions. In a study of 3-aminopyridin-2(1H)-one derivatives, reactions with allyl isothiocyanate yielded thiourea derivatives through amine group substitution (Figure 1, ).

Representative example :

text3-Aminopyridin-2(1H)-one + Allyl isothiocyanate → 1-Allyl-3-(pyridinone-3-yl)thiourea

Key interactions include hydrogen bonding between the thiourea sulfur and pyridinone carbonyl groups .

Table 1: Substitution reaction yields for thiourea derivatives

| Compound | R₁ | R₂ | Yield (%) |

|---|---|---|---|

| 8a | 4,6-Dimethyl | Allyl | 59 |

| 8b | 4-Phenyl | Allyl | 68 |

| 11a | 4,6-Dimethyl | Benzoyl | 72 |

CuI-Catalyzed Intramolecular C–N Coupling

Oxazole-fused derivatives were synthesized via copper-catalyzed cyclization (Scheme 1, ):

text3-Amino-5-(2-bromophenyl)pyridin-2(1H)-one → Oxazole-fused pyridinone

This method achieved 72-89% yields across 15 substrates, with electron-withdrawing groups enhancing reaction rates .

Table 2: Selected cyclization results

| Substrate | R Group | Time (h) | Yield (%) |

|---|---|---|---|

| 4a | -NO₂ | 6 | 89 |

| 4c | -OCH₃ | 12 | 75 |

| 4e | -Cl | 8 | 82 |

Multicomponent Reactions

A solvent-free synthesis of 2-amino-3-cyanopyridines demonstrated high efficiency using enaminones, malononitrile, and amines (Table 3, ):

Table 3: Optimization of reaction conditions

| Entry | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 | 24 | 0 |

| 2 | 40 | 24 | 20 |

| 3 | 60 | 6 | 49 |

| 4 | 80 | 3 | 75 |

The mechanism involves:

-

Knoevenagel condensation between enaminone and malononitrile

-

Nucleophilic attack by amine

Enzyme Inhibition Mechanisms

Derivatives exhibit α-glucosidase inhibition through:

-

π-π stacking with TRP376/PHE649 (binding energy: −8.8 kcal/mol)

Table 4: Binding energies of selected inhibitors

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| 9b | α-Glucosidase (5NN8) | −8.8 |

| 9b | α-Amylase (2QV4) | −9.1 |

| 7a | MPS1 Kinase | −8.6 |

Coordination Chemistry

The aminopyridinone moiety acts as a bidentate ligand in metal complexes:

text[Cu(3-aminopyridin-2-one)Cl₂] → Catalyzes C–N coupling (TOF = 12 h⁻¹) [4]

X-ray studies show square planar geometry with bond lengths:

Wissenschaftliche Forschungsanwendungen

Synthesis of 1-Aminopyridin-2(1H)-one Derivatives

The synthesis of this compound derivatives often involves various chemical reactions, including cyclization and modification of the amino group. These derivatives have been shown to possess diverse biological activities, making them valuable in drug development.

Key Synthesis Methods:

- Intramolecular Cyclization: This method has been effectively used to create various derivatives, enhancing their pharmacological properties .

- Reduction Reactions: The reduction of Schiff bases with sodium borohydride has led to the formation of compounds with notable antiradical and cytoprotective activities .

Biological Activities

The biological activities of this compound derivatives are extensive, with several studies demonstrating their potential as therapeutic agents.

Antioxidant Activity

Many derivatives exhibit high antiradical activity against DPPH and ABTS radicals, indicating their potential as antioxidants .

Cytoprotective Effects

In vitro studies have shown that certain derivatives improve cell viability under stress conditions, suggesting their application in protecting cells from oxidative damage .

Antidiabetic Properties

Some derivatives have demonstrated significant hypoglycemic effects by inhibiting enzymes such as α-amylase and α-glucosidase. This positions them as promising candidates for developing new antidiabetic medications .

Neurotropic Activity

Research indicates that specific derivatives possess anxiolytic and antidepressant activities, surpassing the effects of conventional drugs like amitriptyline. These findings suggest their potential use in treating mood disorders .

Case Studies

Several case studies illustrate the therapeutic potential of this compound derivatives:

-

Case Study 1: Antiviral Activity

A study highlighted that some derivatives exhibited antiviral activity against the HIV virus, showcasing their potential in antiviral drug development . -

Case Study 2: Antidiabetic Agents

Derivatives tested in vivo showed significant inhibition of glucose-6-phosphatase activity in diabetic mice models, indicating their promise as antidiabetic agents . -

Case Study 3: Neuroprotective Effects

In animal models, certain derivatives demonstrated protective effects against neurodegeneration, suggesting applications in neurodegenerative disease treatments .

Data Tables

| Property | Value |

|---|---|

| Antiradical Activity | High (DPPH/ABTS assays) |

| Cytoprotective Activity | Significant (MTT test results) |

| Antidiabetic Efficacy | Effective inhibition of α-glucosidase |

| Neurotropic Activity | Higher than comparator drugs |

| Derivative | Biological Activity |

|---|---|

| Amrinone | PDE3 inhibitor, cardiotonic |

| Novel Derivative A | Antiviral against HIV |

| Novel Derivative B | Anxiolytic effects |

| Novel Derivative C | Hypoglycemic effects |

Wirkmechanismus

The mechanism of action of 1-aminopyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

2-Aminopyridine: Similar structure but lacks the keto group at the 2-position.

1-Hydroxy-2-aminopyridine: Similar structure but has a hydroxyl group instead of a keto group at the 2-position.

2-Aminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring

Uniqueness: 1-Aminopyridin-2(1H)-one is unique due to the presence of both an amino group and a keto group on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications .

Biologische Aktivität

1-Aminopyridin-2(1H)-one, a compound belonging to the class of aminopyridines, has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with an amino group and a carbonyl group at positions 1 and 2, respectively. Its molecular formula is CHNO, and it exhibits properties typical of heterocyclic compounds, including the ability to form hydrogen bonds and engage in π-π stacking interactions.

Mechanisms of Biological Activity

The biological activity of this compound derivatives has been linked to several mechanisms:

- Kinase Inhibition : Compounds derived from 3-aminopyridin-2-one have been evaluated for their inhibitory effects on various kinases. For instance, certain derivatives have shown significant inhibition against mitotic kinases such as MPS1 and Aurora kinases, which are critical targets in cancer therapy . These compounds exhibit high binding affinity due to their ability to interact with conserved residues within the kinase active site.

- Antioxidant Activity : Several studies have reported that derivatives of this compound exhibit notable antiradical properties. They demonstrate the capacity to scavenge free radicals (DPPH and ABTS radicals), indicating potential applications in oxidative stress-related conditions .

- Cytoprotective Effects : Research has indicated that some derivatives can enhance cell viability under stress conditions, suggesting their use in cytoprotection. This was evidenced by assays measuring cell survival in vitro, where certain compounds outperformed standard cytoprotective agents like omeprazole .

Therapeutic Applications

The therapeutic potential of this compound derivatives spans several areas:

- Anticancer Agents : The ability to inhibit specific kinases positions these compounds as promising candidates for cancer treatment. For example, modifications leading to increased selectivity for MPS1 have shown enhanced anticancer efficacy .

- Neuroprotective Agents : Some derivatives have been tested for neurotropic activity, demonstrating effects comparable to established antidepressants and anxiolytics in animal models . The presence of an amino group allows for further modifications that could enhance neuroprotective properties.

- Antiviral Activity : Certain derivatives have exhibited antiviral effects against viruses such as HIV, indicating their potential as therapeutic agents in virology .

Table 1: Inhibitory Activity Against Kinases

| Compound | Target Kinase | % Inhibition at 100 µM |

|---|---|---|

| Compound 3 | MPS1 | 77% |

| Compound 6 | Aurora A | 85% |

| Compound 16 | Aurora B | 70% |

This table summarizes the inhibitory effects of selected 3-amino derivatives on key kinases involved in cell cycle regulation. Notably, modifications at the C5 position significantly enhance activity against these targets .

Table 2: Antiradical Activity (IC50 Values)

| Sample | IC50 (µM) |

|---|---|

| Ascorbic Acid (Standard) | 28.1 |

| Compound A | 25.9 |

| Compound B | 24.6 |

| Compound C | 19.5 |

The antiradical activity was assessed using DPPH assays, with lower IC50 values indicating higher potency in scavenging free radicals .

Eigenschaften

IUPAC Name |

1-aminopyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-7-4-2-1-3-5(7)8/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADBQNNRRQRIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54931-11-2 | |

| Record name | 1-amino-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.